2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione
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Overview
Description
2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzyl group attached to an isoindole dione core. The presence of chlorine atoms and the isoindole structure contribute to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention.
Mode of Action
The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The activation of the dopamine receptor D2 triggers the inhibition of adenylyl cyclase, which in turn reduces the formation of cyclic adenosine monophosphate (cAMP) . This receptor may also modulate ion currents, particularly those activated by voltage, and thus inhibit Ca2+ or facilitate the opening of K+ channels .
Pharmacokinetics
The compound was tested in silico to predict its affinities and some pharmacokinetic parameters . .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 2,4-dichlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the alcohol on the anhydride, followed by cyclization to form the isoindole dione structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required quality standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindole dione to its corresponding dihydro derivatives.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindole diones, depending on the specific reagents and conditions used.
Scientific Research Applications
2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde
- 4-methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde
- 3-[(4-chlorobenzyl)oxy]benzaldehyde
Uniqueness
Compared to similar compounds, 2-((2,4-Dichlorobenzyl)oxy)isoindoline-1,3-dione stands out due to its unique isoindole dione structure. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications. The presence of the isoindole core also allows for a broader range of chemical modifications, enhancing its utility in research and industry.
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-6-5-9(13(17)7-10)8-21-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFKZJCVIZMUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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